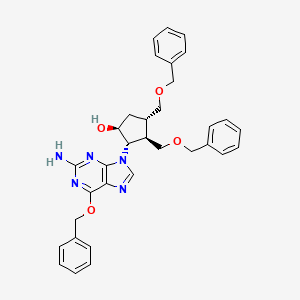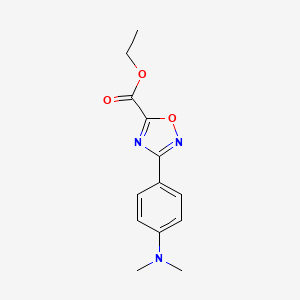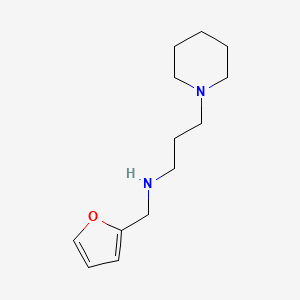
1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a bromine atom, and a methoxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with 1H-1,2,4-triazole-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted triazole derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and bromine atom. These interactions can lead to the inhibition of enzymatic activity or modulation of receptor functions, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromo-4-methoxybenzyl)-4-(4-methylphenyl)piperazine: Shares the bromine and methoxybenzyl groups but differs in the core structure.
3-Bromo-4-methoxybenzyl alcohol: Contains the same substituents but lacks the triazole and nitrile groups.
2-[(3-Bromo-4-methoxybenzyl)amino]-1-butanol hydrochloride: Similar substituents with different functional groups and core structure
Uniqueness
1-(3-Bromo-4-methoxybenzyl)-1h-1,2,4-triazole-3-carbonitrile is unique due to its combination of a triazole ring, bromine atom, and methoxybenzyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H9BrN4O |
|---|---|
Poids moléculaire |
293.12 g/mol |
Nom IUPAC |
1-[(3-bromo-4-methoxyphenyl)methyl]-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C11H9BrN4O/c1-17-10-3-2-8(4-9(10)12)6-16-7-14-11(5-13)15-16/h2-4,7H,6H2,1H3 |
Clé InChI |
VQXTYWPZOLJJGZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN2C=NC(=N2)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Difluoromethyl)sulfonyl]phenol](/img/structure/B14892820.png)
![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)



![2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892840.png)





![octaazanium;[(1R,2R,4R,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate](/img/structure/B14892876.png)


